2-(2,5-Dimethoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a butanoic acid moiety attached to a 2,5-dimethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethoxyphenyl)butanoic acid typically involves the reaction of 2,5-dimethoxybenzene with butanoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) and AuCl3 as catalysts in dichloromethane at 25°C, followed by the addition of water and extraction with dichloromethane . Another method involves the reaction of 2-bromo-1,4-dimethoxybenzene with methyl bromoacetate in the presence of CoCl2 and magnesium strips in anhydrous tetrahydrofuran under argon atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
- 4-(2,5-Dimethoxyphenyl)butanoic acid
- 2,5-Dimethoxyphenylacetic acid
- 2,5-Dimethoxyphenylethylamine
Comparison: 2-(2,5-Dimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid moiety and the 2,5-dimethoxy substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O4/c1-4-9(12(13)14)10-7-8(15-2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,13,14) |
InChI Key |
CYOIMLVUCNPWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.